molecular formula C28H31FN2O3S B12141549 Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B12141549
M. Wt: 494.6 g/mol
InChI Key: PGNMAYRAIUWYRK-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a thiophene ring, and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzamido group and the fluorophenyl group. The final step involves the formation of the piperidine ring and the esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamido group can yield primary or secondary amines.

Scientific Research Applications

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: Similar structure but lacks the benzamido and fluorophenyl groups.

    Ethyl nipecotate: Similar piperidine ring but different substituents.

    Indole derivatives: Share the aromatic ring system but differ in the specific functional groups attached.

Uniqueness

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzamido group, fluorophenyl group, and piperidine ring makes it distinct from other similar compounds.

Properties

Molecular Formula

C28H31FN2O3S

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C28H31FN2O3S/c1-4-34-28(33)21-13-15-31(16-14-21)25(22-11-8-12-23(29)17-22)24-18(2)19(3)35-27(24)30-26(32)20-9-6-5-7-10-20/h5-12,17,21,25H,4,13-16H2,1-3H3,(H,30,32)

InChI Key

PGNMAYRAIUWYRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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